4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
Description
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (CAS: 524057-32-7) is a synthetic organic compound with the molecular formula C₁₉H₂₅N₅ and a molecular weight of 323.44 g/mol . Its structure features a piperidine ring substituted with a benzyl group at the 4-position and a carboximidamide moiety linked to a 4,6-dimethylpyrimidin-2-yl group. The 4,6-dimethylpyrimidin-2-yl substituent is notable for its prevalence in herbicidal agents, such as sulfonylureas and pyrimidinylbenzoates, which exhibit high bioactivity due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .
The compound is stored at +4°C with a purity of 95%, suggesting stability under controlled conditions .
Properties
IUPAC Name |
4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROMEGOURCVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the reaction of specific reagents under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while ensuring safety and cost-effectiveness. These methods often involve large-scale reactions and may utilize advanced technologies such as microwave-assisted synthesis or continuous flow reactors to enhance efficiency and control .
Chemical Reactions Analysis
Types of Reactions: 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives and intermediates that are valuable for further chemical synthesis and applications .
Scientific Research Applications
4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a diagnostic tool. In industry, it may be utilized in the production of specialized materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules that play a role in the compound’s activity .
Comparison with Similar Compounds
Sulfometuron-methyl
- Molecular Formula : C₁₅H₁₆N₄O₄S
- Key Features : A sulfonylurea herbicide containing the 4,6-dimethylpyrimidin-2-yl group.
- Activity: Inhibits ALS, leading to weed control in cereals and non-crop areas. Its efficacy is attributed to the pyrimidinyl group’s role in target-site binding .
4,6-Bis(2-thienylsulfanyl)-2-pyrimidinylamine
N-1,3-Benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide
- Molecular Formula : C₁₆H₂₀N₅
- Key Features: A tetrahydroquinoline-carboximidamide derivative.
- Differentiation : The fused aromatic ring system could influence lipophilicity and membrane permeability relative to the benzyl-piperidine structure .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
Role of Pyrimidinyl Moieties : The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore in herbicides like sulfometuron-methyl, enabling strong binding to ALS enzymes . This suggests that the target compound’s pyrimidinyl group may confer similar bioactivity, though empirical validation is required.
Substituent Effects: Benzyl vs. Carboximidamide vs. Guanidine: Carboximidamide groups (as in the target compound) are less basic than guanidine derivatives (e.g., ZX-AN016158), which could modulate interactions with acidic residues in target enzymes .
Synthetic Pathways: Analogous compounds are often synthesized via nucleophilic substitution or coupling reactions involving pyrimidinyl chlorides and amines/alcohols (e.g., route A/B in aryloxy-phenoxy acetate synthesis) .
Q & A
Q. Example Workflow :
Initial solution via direct methods (SHELXS).
Iterative refinement of positional/displacement parameters.
Hydrogen placement via difference Fourier peaks .
What software tools are recommended for crystallographic data processing and refinement?
Q. Basic Research Focus
- Data Collection : Bruker APEX3 for integration and absorption correction .
- Structure Solution : SHELXD for direct methods or Patterson synthesis .
- Refinement : SHELXL for small-molecule refinement; WinGX for graphical interface and validation .
- Visualization : Mercury or Olex2 for hydrogen-bonding networks and packing diagrams .
Advanced Tip : Use SHELXE for experimental phasing in low-resolution cases .
How can computational methods complement experimental structural data?
Advanced Research Focus
While experimental data (e.g., SC-XRD) provide ground-truth geometries, density functional theory (DFT) can:
- Predict electronic properties (e.g., charge distribution on the pyrimidine ring).
- Validate hydrogen-bonding energies (e.g., N–H···N interactions ≈ 5–10 kcal/mol).
- Simulate spectroscopic data (IR, NMR) for comparison with experimental results.
Limitations : Basis set selection and solvent effects may introduce deviations from crystallographic data.
What strategies optimize the synthesis of derivatives with modified benzyl or pyrimidine groups?
Advanced Research Focus
Derivatization requires tailored reaction conditions:
- Benzyl Modifications : Electrophilic substitution (e.g., nitration) at the para position, monitored by HPLC.
- Pyrimidine Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce methyl or aryl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate regioisomers.
Analytical Validation : LC-MS for purity assessment; SC-XRD to confirm structural integrity.
How are hydrogen atoms modeled in low-resolution X-ray datasets?
Q. Advanced Research Focus
- Riding Model : H atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined with isotropic displacement parameters tied to parent atoms .
- Difference Fourier Maps : For NH groups, H positions are located via peaks > 0.5 eÅ⁻³ and refined with distance restraints (N–H = 0.86 ± 0.01 Å) .
- Disorder Handling : Split positions are modeled if thermal parameters exceed 1.5× the parent atom’s Ueq.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
